molecular formula C5H6O B562235 2-Methylfuran-methyl-d3 CAS No. 64954-34-3

2-Methylfuran-methyl-d3

Cat. No.: B562235
CAS No.: 64954-34-3
M. Wt: 85.12
InChI Key: VQKFNUFAXTZWDK-FIBGUPNXSA-N
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Description

2-Methylfuran-methyl-d3 is a deuterated derivative of 2-methylfuran, an organic compound belonging to the furan family. This compound is characterized by the replacement of three hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C5H3D3O, and it has a molecular weight of 85.12 g/mol . This compound is used primarily in scientific research, particularly in studies involving isotopic labeling and tracing.

Scientific Research Applications

2-Methylfuran-methyl-d3 has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 2-Methylfuran, a related compound, indicates that it is highly flammable, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is toxic if swallowed or if inhaled .

Future Directions

Due to the rapidly growing interest in the use of biomass-derived furanic compounds as potential platform chemicals and fossil fuel replacements, there is a simultaneous need to understand the pyrolysis and combustion properties of such molecules . This suggests that “2-Methylfuran-methyl-d3” and related compounds may have potential for use in alternative fuels .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylfuran-methyl-d3 can be synthesized through the selective hydrogenation of biomass-derived hemicellulose, followed by deuterium exchange reactions. The process involves the hydrolysis and dehydration of hemicellulose to produce 2-methylfuran, which is then subjected to deuterium exchange using deuterium gas (D2) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterated reagents and catalysts to facilitate the deuterium exchange process. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the reaction progress and verifying the isotopic purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylfuran-methyl-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and analytical studies. The presence of deuterium atoms allows for more precise tracking of the compound’s behavior and interactions, making it a valuable tool in various scientific research applications .

Properties

IUPAC Name

2-(trideuteriomethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKFNUFAXTZWDK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662101
Record name 2-(~2~H_3_)Methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64954-34-3
Record name 2-(~2~H_3_)Methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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